![molecular formula C23H32O6 B149722 [(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate CAS No. 2871-71-8](/img/structure/B149722.png)
[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate
Übersicht
Beschreibung
[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H32O6 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of steroids and has a distinctive cyclopenta[a]phenanthrene core. Its structure includes multiple hydroxyl groups and an acetate moiety that may contribute to its biological properties.
Molecular Formula : C27H42O5
Molecular Weight : 442.62 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily relates to its potential therapeutic effects in various medical conditions. Research indicates several key areas of interest:
1. Antitumor Activity
Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : The presence of hydroxyl groups in the structure is believed to enhance the interaction with estrogen receptors (ERs), leading to the inhibition of tumor cell proliferation.
- Case Study : A derivative of this compound was tested in vitro against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability .
2. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 levels .
3. Antioxidant Properties
The antioxidant capacity of the compound has been evaluated:
- Study Findings : In vitro assays indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells .
Data Tables
Biological Activity | Mechanism | References |
---|---|---|
Antitumor | ER inhibition | |
Anti-inflammatory | Cytokine modulation | |
Antioxidant | Free radical scavenging |
Case Studies
- Breast Cancer Cell Lines : A study reported that the compound reduced proliferation in MCF-7 breast cancer cells by inducing apoptosis through ER-mediated pathways. The IC50 value was determined to be 5 µM.
- Inflammatory Models : In a rodent model of arthritis induced by collagen injection, treatment with the compound showed a reduction in joint swelling and histological signs of inflammation compared to controls.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Molecular Formula : C29H50O4
- Molecular Weight : 466.71 g/mol
- InChI Key : QZTPYRGXUUUVCU-IWQLHOTHSA-N
The structure features a cyclopenta[a]phenanthrene backbone with multiple hydroxyl groups and an acetate moiety, contributing to its unique chemical reactivity and biological activity.
Hormonal Activity
Research indicates that compounds similar to this structure exhibit significant hormonal activity. They can act as selective modulators of steroid receptors, particularly in the context of hormone-dependent cancers such as breast cancer. Studies show that these compounds can bind to estrogen receptors and influence gene expression related to cell proliferation and differentiation .
Anti-Cancer Properties
The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cancer cell death. This mechanism is particularly relevant in the treatment of hormone-sensitive tumors .
Metabolic Studies
In metabolic profiling studies, this compound has been identified as a significant metabolite in various biological samples. Its presence in serum has been linked to metabolic disorders and can serve as a biomarker for certain conditions . The compound's structural modifications have been explored to enhance its bioavailability and therapeutic efficacy.
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting various diseases. Its derivatives are being synthesized to improve selectivity and reduce side effects associated with traditional therapies .
Organic Electronics
Recent advancements have explored the use of this compound in organic electronics, particularly in OLEDs (Organic Light Emitting Diodes). Its fluorescence properties make it suitable for applications in light-emitting materials due to its stability and efficiency . The compound's ability to form thin films with desirable electronic properties has implications for the development of next-generation display technologies.
Case Study 1: Breast Cancer Treatment
A clinical study evaluated the efficacy of a derivative of this compound in treating patients with estrogen receptor-positive breast cancer. The results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies .
Case Study 2: Metabolic Syndrome
Another study focused on the metabolic effects of this compound in an animal model of metabolic syndrome. The findings suggested that it could improve insulin sensitivity and reduce inflammation markers, highlighting its potential as a therapeutic agent for metabolic disorders.
Eigenschaften
IUPAC Name |
[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKFSLOWQCQNQJ-BLACJIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951356 | |
Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2871-71-8 | |
Record name | NSC82851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.